![molecular formula C17H23FN2O B7471216 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B7471216.png)
2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone, also known as FPE or Fluoropiperazine Ethyl Ketone, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FPE belongs to the class of piperazine derivatives and has been shown to exhibit promising effects in various biological activities.
作用機序
The mechanism of action of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone is not fully understood, but it is believed to act on various molecular targets, including the NMDA receptor, COX-2 enzyme, and PI3K/Akt/mTOR signaling pathway. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to modulate the activity of the NMDA receptor, which is involved in synaptic plasticity and memory formation. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has also been shown to inhibit the activity of the COX-2 enzyme, which is responsible for the production of pro-inflammatory cytokines. Additionally, 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to exhibit various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell proliferation. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which helps to reduce oxidative stress. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has also been shown to reduce the production of pro-inflammatory cytokines, which helps to reduce inflammation. Furthermore, 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been shown to inhibit cell proliferation and induce apoptosis in cancer cells.
実験室実験の利点と制限
The advantages of using 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone in lab experiments include its potential therapeutic properties in various biological activities, its availability, and its relatively low cost. However, the limitations of using 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone in lab experiments include its potential toxicity, its limited solubility in water, and its potential side effects.
将来の方向性
There are several future directions for the study of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone, including further investigation of its mechanism of action, its potential therapeutic properties in other biological activities, and its potential use in drug development. Additionally, further studies are needed to determine the optimal dosage and administration of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone, as well as its safety profile.
合成法
The synthesis of 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone involves the reaction of 2-fluoroaniline with cyclopentanone in the presence of hydrochloric acid and sodium nitrite to form 2-cyclopentyl-1-(2-fluorophenyl)ethanone. This intermediate is then reacted with piperazine in the presence of acetic acid to produce 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone.
科学的研究の応用
2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been studied for its potential therapeutic properties in various biological activities, including neuroprotection, anti-inflammatory, and anticancer effects. In a study conducted on animal models, 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone was found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, 2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone has been studied for its anticancer properties and has shown to induce apoptosis and inhibit cell proliferation in cancer cells.
特性
IUPAC Name |
2-cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-15-7-3-4-8-16(15)19-9-11-20(12-10-19)17(21)13-14-5-1-2-6-14/h3-4,7-8,14H,1-2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRWHUFRVOREHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopentyl-1-[4-(2-fluorophenyl)piperazin-1-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


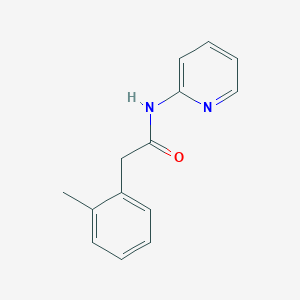
![[2-(2,5-Dichloroanilino)-2-oxoethyl] 2,4-dihydroxybenzoate](/img/structure/B7471162.png)



![N-[2-(dimethylamino)phenyl]-3-iodobenzamide](/img/structure/B7471171.png)

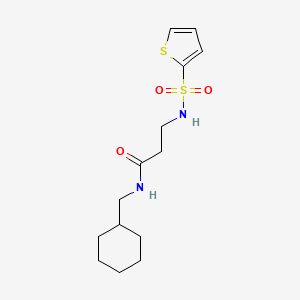
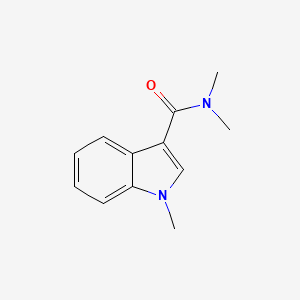
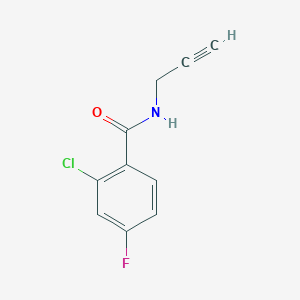
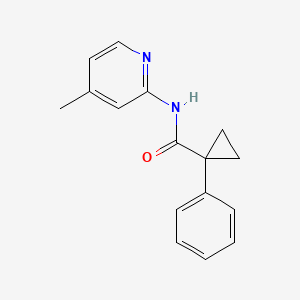

![[4-(Dimethylamino)phenyl]-(4-hydroxypiperidin-1-yl)methanone](/img/structure/B7471228.png)